molecular formula C28H27FN4O3 B11303853 N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide

N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11303853
M. Wt: 486.5 g/mol
InChI Key: JFCFQEXTCRLCAR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps, including the formation of the quinoxaline core, introduction of the fluorobenzyl group, and acetamide formation. Common reagents used in these reactions include fluorobenzyl chloride, acetic anhydride, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorobenzyl group can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, quinoxaline derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This compound may exhibit similar properties and could be a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the quinoxaline core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • 2,3-diphenylquinoxaline
  • 2,3-dimethylquinoxaline
  • 2,3-dihydroquinoxaline

Uniqueness

N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C28H27FN4O3

Molecular Weight

486.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C28H27FN4O3/c1-17-13-18(2)26(19(3)14-17)31-25(35)16-33-24-8-6-5-7-23(24)30-27(28(33)36)32(20(4)34)15-21-9-11-22(29)12-10-21/h5-14H,15-16H2,1-4H3,(H,31,35)

InChI Key

JFCFQEXTCRLCAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C)C

Origin of Product

United States

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